molecular formula C13H19NO3 B2461682 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid CAS No. 1279205-26-3

2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid

Cat. No.: B2461682
CAS No.: 1279205-26-3
M. Wt: 237.299
InChI Key: TXJQBOUIZGUBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid is a phenoxyacetic acid derivative characterized by a tert-butylamino-methyl substituent on the ortho-position of the phenyl ring. The tert-butyl group introduces significant steric bulk and hydrophobicity, which may influence solubility, metabolic stability, and binding interactions in biological systems. The free amino group in the structure contrasts with Boc-protected analogs (e.g., 2-(Boc-aminomethyl)phenylacetic acid, ), which are often used to enhance synthetic handling .

Properties

IUPAC Name

2-[2-[(tert-butylamino)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)14-8-10-6-4-5-7-11(10)17-9-12(15)16/h4-7,14H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJQBOUIZGUBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=C1OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Mannich reaction enables the one-pot introduction of the tert-butylamino methyl group to the phenolic precursor. In this method, 2-hydroxybenzaldehyde reacts with formaldehyde and tert-butylamine under acidic or neutral conditions to form the intermediate 2-((tert-butylamino)methyl)phenol. Subsequent alkylation with bromoacetic acid derivatives yields the target compound.

Critical Parameters :

  • Temperature : Optimal yields (70%) are achieved at 20–40°C, as higher temperatures promote side reactions.
  • Solvent System : Ethanol/water mixtures (3:1 v/v) enhance solubility of both polar and non-polar reactants.
  • Catalyst : Acetic acid (10 mol%) accelerates the condensation step without requiring harsh conditions.

Workup and Purification

Post-reaction, the crude product is extracted with ethyl acetate, washed with saturated sodium bicarbonate, and purified via recrystallization from isopropanol. This step removes unreacted tert-butylamine and formaldehyde byproducts, achieving >95% purity.

Stepwise Assembly via Williamson Ether Synthesis

Phenoxy Acetic Acid Backbone Formation

The phenoxy acetic acid moiety is constructed first using a Williamson ether synthesis. 2-Hydroxybenzaldehyde reacts with methyl bromoacetate in the presence of potassium carbonate, yielding methyl 2-(2-formylphenoxy)acetate.

Reaction Conditions :

  • Base : Potassium carbonate (2.5 equiv) in methyl ethyl ketone (MEK) at 45–50°C.
  • Time : 12–18 hours for complete conversion, monitored by HPLC.

Reductive Amination of the Aldehyde Group

The aldehyde intermediate undergoes reductive amination with tert-butylamine using sodium borohydride (NaBH4) as the reducing agent.

Procedure :

  • Dissolve methyl 2-(2-formylphenoxy)acetate in methanol.
  • Add tert-butylamine (1.2 equiv) and stir at 0–5°C for 30 minutes.
  • Slowly add NaBH4 (1.5 equiv) and warm to room temperature over 4 hours.
  • Quench with citric acid, extract with ethyl acetate, and concentrate under reduced pressure.

Yield : 78–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Optimization Strategies for Industrial Scalability

Solvent Selection and Recycling

Toluene and ethyl acetate are preferred for extraction due to their immiscibility with aqueous layers and ease of recovery. Patents highlight a 92% solvent recovery rate via distillation, reducing environmental impact.

Catalytic Improvements

Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the Williamson ether synthesis, reducing reaction time from 18 hours to 6 hours.

Analytical Characterization

Spectroscopic Confirmation

  • NMR : The tert-butyl group appears as a singlet at δ 1.28 ppm (9H) in $$ ^1H $$ NMR, while the methylene group adjacent to the amine resonates at δ 3.45 ppm.
  • IR : Stretching vibrations at 1720 cm$$ ^{-1} $$ (C=O) and 3350 cm$$ ^{-1} $$ (N-H) confirm the structure.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water 60:40, 1 mL/min) shows a single peak at 4.2 minutes, correlating with >98% purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butylamino methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenoxyacetic acids.

Scientific Research Applications

Antidiabetic Potential

Research indicates that 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid may serve as an antidiabetic agent. Its mechanism may involve modulation of metabolic pathways related to glucose regulation, similar to other compounds with structural similarities such as glimepiride. In vitro studies have explored its effects on glucose uptake and insulin sensitivity, showcasing promising results that warrant further investigation.

Interaction Studies

The compound's interaction with biological targets is critical for understanding its therapeutic potential. Studies have focused on its binding affinity to various receptors, including those involved in metabolic processes. For instance, preliminary data suggest that it may interact with insulin receptors or other metabolic enzymes, which could enhance its efficacy as an antidiabetic agent.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps, including the formation of the phenoxy group and subsequent functionalization to introduce the tert-butylamino moiety. Each step requires precise control of reaction conditions to ensure high yields and purity. The synthesis pathway often includes:

  • Formation of the phenol precursor : This can be achieved through electrophilic aromatic substitution.
  • Introduction of the tert-butylamino group : This step usually involves nucleophilic substitution reactions.
  • Carboxylation : The final step incorporates the carboxylic acid functionality through methods like carbon dioxide insertion or direct carboxylation techniques.

Enzyme Inhibition

Compounds structurally related to this compound have shown activity against various enzymes involved in metabolic pathways. For instance, studies have demonstrated that similar phenoxyacetic acids can inhibit enzymes like glucosidase or dipeptidyl peptidase IV (DPP-IV), which are crucial in glucose metabolism .

Cytotoxicity Studies

In addition to metabolic effects, there is growing interest in the cytotoxic properties of this compound against cancer cell lines. Preliminary studies suggest that modifications to the phenoxy structure can enhance cytotoxicity against specific cancer types, indicating potential for development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

a) Amino-Modified Phenoxyacetic Acids

  • 2-(Boc-aminomethyl)phenylacetic acid (): Contains a Boc-protected amino group, enhancing stability during synthesis.
  • 2-(tert-Butoxycarbonylamino)-2-(2-fluorophenyl)acetic acid (): Fluorine substitution at the ortho-position enhances electronegativity, influencing electronic interactions in antibiotic derivatives (e.g., cephalosporins). The Boc group here serves as a protective moiety, contrasting with the target compound’s free amine .

b) Methoxyiminoacetate Derivatives

Compounds such as 490-M01 and 490-M02 () feature methoxyimino and hydroxymethylphenoxy groups. These substituents are associated with fungicidal activity (e.g., kresoxim-methyl metabolites) but lack the tert-butylamino group, resulting in lower steric bulk and higher polarity compared to the target compound .

c) PPARγ Agonists ()

  • CPD19 and CPD22: Incorporate hydroxynitroso or ethoxyphenylimino groups. Their melting points (189–199°C) suggest crystalline stability, likely due to hydrogen bonding. The tert-butylamino group in the target compound may confer similar stability but with distinct binding kinetics due to its amine functionality .

d) Bulky Substituent Analogs

  • (2,4-di-tert-butylphenoxy)acetic acid (): Dual tert-butyl groups drastically increase hydrophobicity, reducing aqueous solubility compared to the mono-substituted target compound. This highlights a trade-off between metabolic stability and bioavailability .

Research Implications

The tert-butylamino group in 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid offers a balance between steric bulk and solubility, making it a promising candidate for antibiotic or enzyme inhibitor development. Comparative studies with PPARγ agonists () suggest that modifying the amine’s electronic environment (e.g., introducing electron-withdrawing groups) could enhance target binding. Further in vitro studies are needed to validate its biological activity and optimize substituent effects.

Biological Activity

2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a phenoxy group and a carboxylic acid functional group, suggests various biological activities, particularly in metabolic regulation and therapeutic contexts.

The compound has a molecular formula of C13H19N1O3 and a molecular weight of approximately 237.29 g/mol. It contains 19 hydrogen atoms, 13 carbon atoms, one nitrogen atom, and three oxygen atoms. This composition allows for diverse interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an antidiabetic agent . This activity is hypothesized to stem from its influence on glucose metabolism and insulin sensitivity.

The mechanism through which this compound exerts its biological effects may involve the modulation of specific metabolic pathways related to glucose regulation. Compounds with similar structures often interact with enzymes involved in these processes, suggesting that this compound may have comparable effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeKey Functional GroupsPrimary Use
This compound Amino Acid DerivativeCarboxylic Acid, AmineAntidiabetic Research
Phenylbutazone Non-steroidal Anti-inflammatoryPhenolic HydroxylPain Relief
Ibuprofen Non-steroidal Anti-inflammatoryCarboxylic AcidPain Relief
Glimepiride SulfonylureaSulfonamide, Carboxylic AcidDiabetes Management

This table highlights the unique combination of functional groups in this compound, which may confer distinct biological activities not found in other compounds.

Case Studies and Research Findings

  • Antidiabetic Effects : Studies have suggested that this compound may improve insulin sensitivity and lower blood glucose levels in animal models. The precise mechanisms are still under investigation but may involve the modulation of key metabolic enzymes.
  • Metabolic Pathway Influence : Research indicates that compounds similar to this compound often affect pathways related to lipid metabolism and energy expenditure. Further studies are required to elucidate the specific pathways influenced by this compound.
  • Binding Affinity Studies : Interaction studies focusing on binding affinity to various receptors have shown promising results, suggesting that this compound could effectively target specific biological pathways involved in metabolic regulation.

Q & A

Q. What are the optimal synthetic routes for 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with phenoxyacetic acid derivatives and tert-butylamine intermediates. Key steps include:
  • Coupling Reactions : Use tert-butylamine and brominated phenoxy precursors under reflux with aprotic solvents (e.g., DMF) and catalysts like NaH or KOtBu .
  • Etherification : Optimize pH and temperature to enhance yield (e.g., 60–80°C, pH 7–9) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
    Critical Parameters : Monitor reaction progress via TLC and adjust stoichiometric ratios to minimize byproducts like unreacted phenoxy intermediates.

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm tert-butylamino and phenoxy group integration. Coupling constants in aromatic regions validate substitution patterns .
  • HPLC/GC-MS : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for retention time consistency. Calibrate using reference standards with similar logP values .
  • FT-IR : Identify carboxylate (C=O stretch at ~1700 cm1^{-1}) and tertiary amine (N–H bend at ~1600 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. Phenoxy groups enhance lipid solubility, while the acetic acid moiety improves aqueous dispersibility .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolysis of the tert-butylamino group via LC-MS; use buffered solutions (pH 5–7) to stabilize .

Advanced Research Questions

Q. How can researchers design experiments to study enzyme-substrate interactions involving this compound?

  • Methodological Answer :
  • Kinetic Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity with target enzymes (e.g., carboxylases). Include negative controls with structurally similar but inactive analogs .
  • Molecular Docking : Model interactions using software like AutoDock Vina, focusing on hydrogen bonding between the acetic acid moiety and enzyme active sites .

Q. What analytical approaches resolve contradictions in metabolic pathway data across species?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolite formation in rat vs. human hepatocyte assays. Compare phase I/II metabolites via LC-MS/MS .
  • Cross-Species Microsomal Studies : Incubate the compound with liver microsomes from rodents, primates, and humans. Quantify oxidative metabolites (e.g., hydroxylated derivatives) and conjugate ratios .

Q. What mechanistic insights explain its reported neuroprotective effects?

  • Methodological Answer :
  • In Vitro Models : Treat neuronal cell lines (e.g., SH-SY5Y) under oxidative stress (H2_2O2_2-induced). Measure ROS reduction via DCFDA fluorescence and mitochondrial membrane potential with JC-1 dye .
  • Receptor Profiling : Screen against NMDA or GABA receptors using radioligand binding assays. Tert-butylamino groups may modulate ion channel interactions .

Q. How can researchers address discrepancies in pharmacological data between in vitro and in vivo studies?

  • Methodological Answer :
  • Bioavailability Studies : Compare plasma concentration-time curves (AUC) after oral vs. IV administration in rodents. Use PK/PD modeling to correlate in vitro IC50_{50} with effective doses .
  • Tissue Distribution : Employ whole-body autoradiography in mice to identify accumulation in target organs (e.g., brain, liver) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.